molecular formula C17H14N4OS2 B2769248 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2309192-54-7

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2769248
CAS No.: 2309192-54-7
M. Wt: 354.45
InChI Key: QSWYDXJQUSXXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzothiazole core linked to a pyrazole ring through a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the pyrazole ring and the thiophene moiety. The final step involves the formation of the carboxamide linkage.

    Benzothiazole Core Synthesis: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be introduced through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Thiophene Moiety Introduction: The thiophene ring can be incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

    Carboxamide Formation: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and signaling pathways involved in inflammation and cancer cell growth. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and induce apoptosis in cancer cells by affecting cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological properties.

    2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one: Another thiophene derivative with potential biological activities.

Uniqueness

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of a benzothiazole core, pyrazole ring, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-21-11(9-13(20-21)14-7-4-8-23-14)10-18-16(22)17-19-12-5-2-3-6-15(12)24-17/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWYDXJQUSXXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.